2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid
Description
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
InChI Key |
XKYCBVCKIUNWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation via Cyclization
One of the most common routes involves synthesizing 2-substituted oxazoles through cyclization of α-aminoketones or α-hydroxy ketones with nitrile derivatives. For example, a typical procedure involves:
- Reacting an α-hydroxy ketone with a nitrile in the presence of a dehydrating agent or catalyst (e.g., phosphorus oxychloride or polyphosphoric acid) to induce cyclization, forming the oxazole ring.
Introduction of Bromophenyl Group at the 2-Position
The bromophenyl group can be introduced via:
- Bromination of phenyl precursors followed by coupling reactions.
- Nucleophilic substitution reactions where a halogenated precursor reacts with suitable nucleophiles.
- The synthesis of 2-(3-bromophenyl) derivatives often involves bromination of phenyl precursors followed by coupling with the oxazole core. For instance, a multistep process starting from 3-bromobenzaldehyde or 3-bromophenyl acetonitrile has been documented.
Carboxylation at the 4-Position
The carboxylic acid group at the 4-position can be introduced via:
- Oxidation of methyl groups attached to the oxazole ring.
- Direct carboxylation of the heterocycle using carbon dioxide under basic conditions.
- Oxidation of methyl-substituted oxazoles with potassium permanganate or other oxidizing agents has been used to introduce the carboxylic acid group selectively.
Representative Synthetic Procedure
Based on the literature, a typical synthetic route for this compound involves:
Data Table Summarizing Key Synthetic Parameters
Notes on Green and Modern Synthetic Approaches
Recent advances emphasize environmentally friendly methods, such as:
- Microwave-assisted synthesis : Accelerates cyclization and oxidation steps, reducing reaction times and energy consumption.
- Use of greener solvents : Water or ethanol instead of chlorinated solvents.
- Catalytic processes : Employing catalytic amounts of transition metals like copper or palladium for coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Carboxylation: Carbon dioxide, carboxylating reagents
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and organic semiconductors.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules and exploring new reaction pathways.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group and oxazole ring can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bromophenyl-Substituted Heterocycles
The compound’s structural analogs differ in three key aspects:
Heterocycle core : Oxazole vs. isoxazole (varying oxygen and nitrogen positions in the ring).
Substituent positions : Bromophenyl group placement (meta vs. para) and carboxylic acid/methyl group positions.
Molecular weight and solubility : Influenced by substituents and ring type.
Table 1: Structural and Physical Properties of Selected Analogs
*Assumed formula based on analogs; †Calculated for C₁₁H₈BrNO₃.
Key Observations:
- Heterocycle Differences: Oxazole derivatives (e.g., the target compound) exhibit distinct electronic properties compared to isoxazole analogs due to nitrogen/oxygen orientation.
- Bromophenyl Position : The meta-bromo substitution in the target compound may reduce steric hindrance compared to para-substituted analogs (e.g., 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid), influencing binding interactions in biological targets .
- Molecular Weight: All isoxazole and oxazole analogs listed share identical molecular formulas (C₁₁H₈BrNO₃), but thiazole derivatives (e.g., ) have higher molecular weights due to sulfur inclusion .
Electronic and Reactivity Profiles
Density Functional Theory (DFT) studies on related bromophenyl heterocycles (e.g., 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine) highlight the role of bromine in modulating electron-withdrawing effects and aromatic π-stacking capabilities . For the target compound:
- The 3-bromophenyl group introduces meta-directed electrophilic substitution preferences.
- Carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and pharmacokinetics.
In contrast, isoxazole analogs (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid) may exhibit altered dipole moments and acidity due to the oxygen-nitrogen adjacency .
Biological Activity
Structure
The molecular formula of 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid is CHBrNO. The structure features a brominated phenyl ring attached to an oxazole ring with a carboxylic acid functional group, which is critical for its biological activity.
Physical Properties
- Molecular Weight : 284.09 g/mol
- Melting Point : Data not extensively available; estimated based on similar compounds.
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of Bromophenyl oxazole. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of cell wall synthesis and interference with protein synthesis in bacteria.
Anticancer Activity
Recent investigations into the anticancer potential of Bromophenyl oxazole have shown promising results. Studies have focused on its ability to induce apoptosis in cancer cells.
Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with Bromophenyl oxazole resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting the compound triggers programmed cell death.
Anti-inflammatory Activity
Bromophenyl oxazole has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 30% |
Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Pharmacokinetics
Limited studies on the pharmacokinetics of Bromophenyl oxazole indicate moderate absorption with a potential half-life that supports its use in therapeutic applications. Further research is needed to fully understand its metabolic pathways.
Toxicity Profile
Preliminary toxicity assessments suggest that Bromophenyl oxazole exhibits low toxicity at therapeutic doses. However, comprehensive toxicity studies are essential to establish safety profiles for clinical use.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid?
- Methodological Answer : The synthesis typically involves two key steps:
Oxazole Ring Formation : A cyclization reaction between a nitrile oxide (derived from 3-bromobenzonitrile) and a methyl-substituted alkyne under reflux conditions in a polar aprotic solvent (e.g., THF or DMF). This step forms the oxazole core .
Carboxylation : Introduction of the carboxylic acid group via a carboxylation reaction using CO₂ or a carboxylating agent (e.g., potassium phthalimide) under high pressure or catalytic conditions .
Key Considerations : Optimize reaction time and temperature to avoid side products like over-brominated derivatives.
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use recrystallization (solvents: chloroform/methanol mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Characterization :
- NMR : Confirm substituent positions via - and -NMR shifts (e.g., downfield signals for the bromophenyl group and carboxylic proton at ~12-13 ppm) .
- HPLC/MS : Verify purity (>95%) and molecular weight (282.09 g/mol) .
- X-ray Crystallography : Resolve crystal structure for stereoelectronic analysis (e.g., dihedral angles between oxazole and phenyl rings) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer :
- Solubility : Partial solubility in DMSO, methanol, and chloroform .
- Storage : Store at 4°C in airtight, light-protected containers to prevent degradation via hydrolysis or photobromination .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be applied to modify the bromophenyl moiety?
- Methodological Answer :
- Procedure : React the bromophenyl group with aryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a degassed solvent (e.g., toluene/water) at 80–100°C .
- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (1–5 mol%) to minimize homocoupling byproducts.
- Application : Generate derivatives for structure-activity relationship (SAR) studies in drug discovery .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory studies). Validate with experimental IC₅₀ values .
- MD Simulations : Assess stability in aqueous solutions or lipid bilayers to inform pharmacokinetic studies .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Hypothesis Testing : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in anticancer activity may arise from variations in MTT assay protocols .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values under standardized conditions to normalize data .
- Metabolite Analysis : Use LC-MS to identify degradation products that may confound activity readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
